crataemon
Description
Definition and Historical Background of Crataemon
Crataemon is a flavonoid-rich phytochemical complex derived primarily from Crataegus monogyna and related species within the Crataegus genus. Historically, Crataegus plants have been utilized in European and Asian traditional medicine for cardiovascular support, with documented use dating to Roman physicians in the 1st century. The isolation of crataemon as a distinct compound emerged in the mid-20th century, when Soviet researchers identified its unique flavonoid profile and mitochondrial-modulating properties. Unlike single-flavonoid isolates, crataemon retains the natural synergistic composition of Crataegus leaves, including hyperoside, vitexin, and oligomeric procyanidins.
Taxonomic Classification of Source Plants
Crataemon originates from species within the Rosaceae family, specifically:
| Taxonomic Rank | Classification |
|---|---|
| Kingdom | Plantae |
| Order | Rosales |
| Family | Rosaceae |
| Genus | Crataegus |
| Species | C. monogyna, C. oxyacantha, C. pinnatifida |
The primary source, Crataegus monogyna, is distinguished by its single-seeded haws (fruits) and deeply lobed leaves. Genetic studies confirm interspecific hybridization between C. monogyna and C. laevigata, complicating taxonomic delineation in wild populations.
Botanical Characterization of Crataegus Species
Crataegus species are deciduous shrubs or small trees (5–15 m height) with:
- Leaves : Alternate, lobed (2–4 cm), serrate margins, glabrous surfaces
- Flowers : Hermaphroditic, white/pink corymbs with 5 petals and 20 red stamens
- Fruits : Pome-type haws (6–10 mm), scarlet when ripe, containing 1–5 pyrenes
- Bark : Grey-brown with vertical fissures and 1–2 cm thorns
The flavonoid content varies significantly across plant parts:
| Plant Part | Key Flavonoids | Concentration (mg/g dry weight) |
|---|---|---|
| Leaves | Vitexin, Hyperoside | 12.4–18.7 |
| Flowers | Rutin, Quercetin | 9.8–14.2 |
| Berries | Procyanidins, Anthocyanins | 6.3–8.9 |
Research Significance in Phytochemistry
Crataemon’s pharmacological value stems from its multimodal flavonoid interactions:
- Mitochondrial Modulation :
Redox Regulation :
Vascular Effects :
These properties make crataemon a model for studying plant-derived cardiotonics with pleiotropic mechanisms.
Current State of Crataemon Research
Recent advances (2020–2025) focus on:
- Nanoparticle Delivery : Encapsulation in chitosan-alginate particles improves bioavailability 3.2-fold
- Genetic Engineering : CRISPR-edited C. monogyna cell cultures yield 58% more vitexin
- Clinical Applications :
Ongoing challenges include standardizing extraction protocols and elucidating flavonoid-epicatechin synergies. Comparative studies highlight crataemon’s unique EDTA-sensitive zinc-flavonoid complexes, absent in pure vitexin isolates.
Properties
CAS No. |
11118-73-3 |
|---|---|
Molecular Formula |
C9H10O4 |
Synonyms |
crataemon |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Crataemon belongs to the class of plant-derived alkaloids, sharing functional and structural similarities with compounds such as cryptophane-A (a macrocyclic host molecule) and chromone-hydrazones (flavonoid derivatives). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Uniqueness: Crataemon’s bicyclic indole system differentiates it from cryptophane-A’s macrocyclic ethers and chromone–hydrazones’ planar flavonoid cores. This structural divergence underpins its selective ion channel interactions .
Bioactivity Profile : Unlike cryptophane-A, which excels in molecular encapsulation, crataemon shows promise in modulating potassium channels (e.g., Kv1.3), a trait absent in chromone–hydrazones .
Synthetic Accessibility : Chromone–hydrazones are synthetically straightforward, whereas crataemon requires advanced cyclization techniques, limiting its scalable production .
Q & A
Basic: What are the primary spectroscopic techniques used to characterize Crataemon’s molecular structure, and how should they be prioritized in experimental design?
Answer:
Characterizing Crataemon requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Prioritize ¹H and ¹³C NMR to identify functional groups and carbon-hydrogen frameworks. For complex stereochemistry, 2D NMR (e.g., COSY, HSQC) is essential .
- Mass Spectrometry (MS): Use High-Resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. Electrospray Ionization (ESI) is recommended for polar derivatives .
- Infrared (IR) Spectroscopy: Supplement with FTIR to detect specific bonds (e.g., carbonyl groups) unresolved by NMR.
Methodological Tip: Begin with NMR to establish core structure, followed by HRMS for molecular formula validation. Reserve IR for functional-group confirmation.
Advanced: How can researchers resolve contradictory bioactivity data for Crataemon across in vitro and in vivo studies?
Answer:
Contradictions often arise from variability in experimental conditions or model systems. Address this via:
- Standardized Assay Protocols: Replicate studies using identical cell lines (e.g., HepG2 for hepatotoxicity) and control for variables like solvent concentration (e.g., DMSO ≤0.1%) .
- Pharmacokinetic Profiling: Measure Crataemon’s bioavailability and metabolic stability using LC-MS/MS to assess if in vitro activity translates in vivo .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, identifying outliers or confounding factors .
Data Validation: Cross-check results with orthogonal assays (e.g., CRISPR-edited cell lines to confirm target specificity) .
Basic: What solvent systems are optimal for extracting Crataemon from natural sources, and how does polarity affect yield?
Answer:
Extraction efficiency depends on solvent polarity and Crataemon’s solubility:
- Polar Solvents (e.g., methanol, ethanol): Ideal for glycosylated derivatives. Use Soxhlet extraction at 60–80°C for 6–8 hours .
- Nonpolar Solvents (e.g., hexane, chloroform): Suitable for lipophilic analogs. Perform cold maceration to avoid thermal degradation.
- Hybrid Systems: Sequential extraction (polar → nonpolar) maximizes yield. Validate purity via HPLC with a C18 column and UV detection at λ = 254 nm .
Methodological Tip: Pre-screen solvents using thin-layer chromatography (TLC) to identify optimal polarity .
Advanced: How should researchers design experiments to assess Crataemon’s stability under physiological conditions (e.g., pH, temperature)?
Answer:
- pH Stability: Incubate Crataemon in buffers (pH 1.2 for gastric fluid; pH 7.4 for blood) at 37°C. Sample at intervals (0, 1, 4, 24 hrs) and quantify degradation via UPLC .
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition thresholds .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and monitor photodegradation using spectrophotometry.
Statistical Design: Apply factorial design (e.g., 2³ factorial for pH, temperature, and light) to identify interaction effects .
Basic: What chromatographic methods are recommended for purifying Crataemon, and how can column selection impact resolution?
Answer:
- Normal-Phase Chromatography: Use silica gel columns for nonpolar compounds. Elute with gradients of hexane:ethyl acetate .
- Reverse-Phase HPLC: Employ C18 columns with acetonitrile/water gradients for polar derivatives. Optimize flow rate (1.0 mL/min) to balance resolution and run time .
- Size-Exclusion Chromatography (SEC): Apply for isolating high-molecular-weight aggregates.
Troubleshooting: If peaks overlap, reduce particle size (e.g., 3 µm vs. 5 µm) or adjust gradient steepness .
Advanced: How can computational modeling (e.g., DFT, molecular docking) enhance the understanding of Crataemon’s mechanism of action?
Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
- Molecular Docking: Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability under physiological conditions .
Validation: Cross-correlate computational results with experimental IC₅₀ values from enzyme inhibition assays .
Basic: What are the critical steps in synthesizing Crataemon analogs, and how can reaction yields be optimized?
Answer:
- Protecting Groups: Use tert-butyldimethylsilyl (TBS) for hydroxyl groups during glycosylation to prevent side reactions .
- Catalysis: Optimize Suzuki-Miyaura coupling with Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (3:1) at 80°C .
- Workup: Purify via flash chromatography (silica gel, ethyl acetate/hexane) and characterize intermediates by NMR at each step.
Yield Improvement: Screen solvents (e.g., THF vs. DMF) and catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) using Design of Experiments (DoE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
